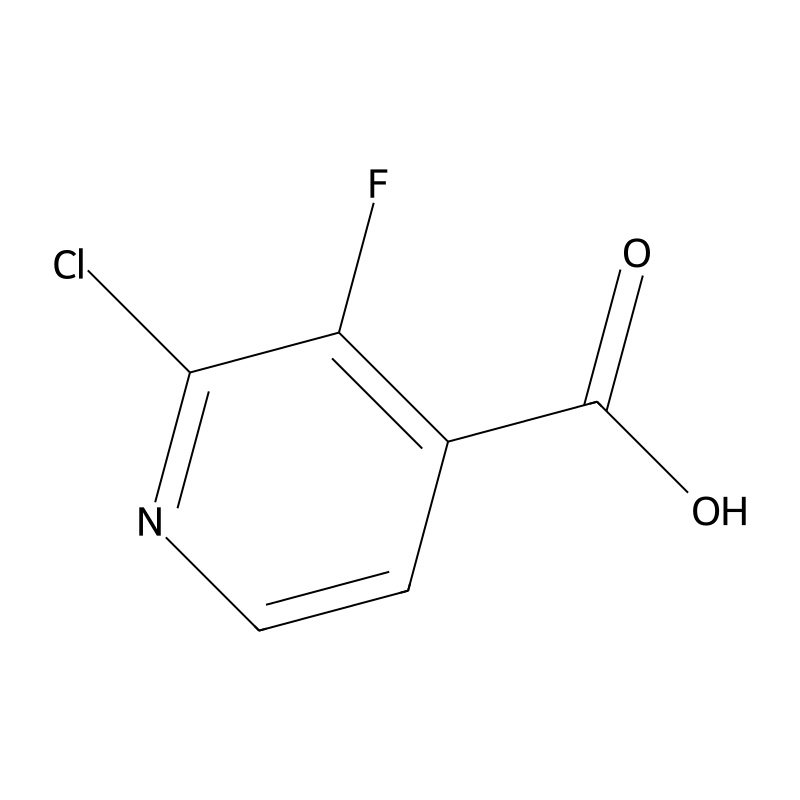

2-Chloro-3-fluoroisonicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Chloro-3-fluoroisonicotinic acid can be synthesized through various methods, including:

- Fluorination of 2-chloro-3-iodopyridine-4-carboxylic acid using potassium fluoride [].

- Sandmeyer reaction of 2-chloro-3-aminopyridine-4-carboxylic acid [].

- Cyclization of 2-chloro-3-fluoropyridine-N-oxide with formic acid [].

These methods are documented in scientific literature, but the specific choice of method depends on factors like desired yield, production scale, and cost-effectiveness.

Applications:

-Chloro-3-fluoroisonicotinic acid has been explored for its potential applications in various scientific research fields, including:

- Medicinal Chemistry: As a building block for the synthesis of novel bioactive molecules, with potential applications in developing new drugs [, ].

- Material Science: As a precursor for the synthesis of functionalized materials with potential applications in organic electronics and optoelectronic devices [, ].

- Agricultural Chemistry: As a potential agrochemical, with studies investigating its herbicidal and fungicidal properties.

2-Chloro-3-fluoroisonicotinic acid is a chemical compound with the molecular formula C₆H₃ClFNO₂ and a molecular weight of approximately 175.55 g/mol. It is characterized by the presence of chlorine and fluorine substituents on the isonicotinic acid structure, which is a derivative of pyridine. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique electronic properties and structural characteristics .

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.

- Esterification: Reacting with alcohols can yield esters, which are important in organic synthesis.

- Decarboxylation: Under specific conditions, it may undergo decarboxylation to yield substituted pyridines.

- Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions .

Several methods exist for synthesizing 2-Chloro-3-fluoroisonicotinic acid:

- Halogenation of Isonicotinic Acid: This method involves the introduction of chlorine and fluorine atoms into isonicotinic acid through electrophilic aromatic substitution.

- Direct Fluorination: Utilizing fluorinating agents on chlorinated isonicotinic derivatives can yield the desired compound.

- Reactions with Fluorinated Reagents: Employing reagents such as N-fluorobenzenesulfonimide can facilitate the introduction of fluorine atoms into the aromatic ring .

The applications of 2-Chloro-3-fluoroisonicotinic acid span several fields:

- Pharmaceuticals: It serves as a building block for synthesizing various bioactive compounds.

- Material Science: Its unique properties make it suitable for developing advanced materials, including polymers and coatings.

- Agricultural Chemistry: Potential uses in developing agrochemicals that target specific pests or diseases.

These applications highlight its versatility in both medicinal and industrial contexts .

Interaction studies involving 2-Chloro-3-fluoroisonicotinic acid primarily focus on its binding affinity with biological targets, such as enzymes or receptors. Preliminary studies suggest that its halogenated structure may enhance interaction with certain biological molecules, potentially leading to improved efficacy in therapeutic applications. Further research is required to fully understand these interactions and their implications for drug design .

Several compounds share structural similarities with 2-Chloro-3-fluoroisonicotinic acid, including:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-5-fluoroisonicotinic acid | Chlorine at position 2, fluorine at position 5 | Different halogen positioning affects reactivity |

| 2-Chloro-3-fluoropyridine-4-carboxylic acid | Pyridine core with carboxylic acid group | Different functional groups alter biological activity |

| Isonicotinic acid | No halogen substituents | Serves as a baseline for comparing halogenated derivatives |

These compounds illustrate how variations in halogen positioning and functional groups can significantly influence chemical reactivity and biological activity, highlighting the uniqueness of 2-Chloro-3-fluoroisonicotinic acid within this class of compounds .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant